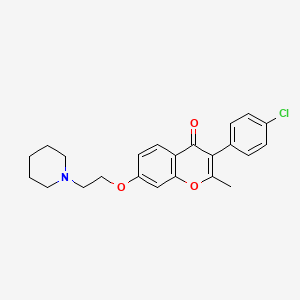

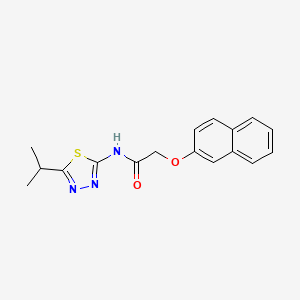

N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

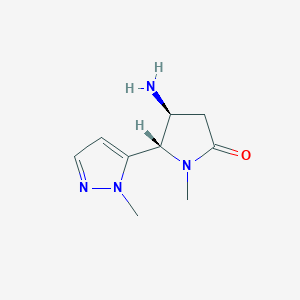

N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide, commonly known as FAPA, is a synthetic compound that belongs to the class of picolinamide derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. FAPA is a potent inhibitor of the protein kinases, which are known to play a crucial role in the development and progression of cancer.

Aplicaciones Científicas De Investigación

Positron Emission Tomography (PET) Radioligand Development

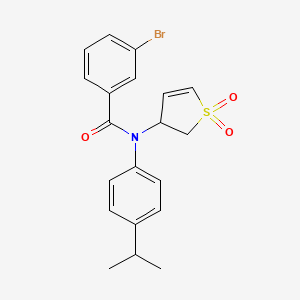

N-(3-chloro-4-(4-fluoro-1,3-dioxoisoindolin-2-yl)phenyl)-2-picolinamide, a compound with structural similarities to N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide, was synthesized and evaluated for its potential as a PET imaging agent for metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. This compound exhibited improved binding affinity and was labeled with 18F, indicating its potential for brain imaging studies in humans (Kil et al., 2014).

Organometallic Chemistry and Bond Activation

N-(aryl)picolinamides, similar in functionality to the query compound, interact with iridium through N-H and C-H bond activations. These reactions have been explored for their potential in creating complexes with specific properties and applications in catalysis and materials science (Dasgupta et al., 2008).

Positive Allosteric Modulators of mGlu4

A series of N-(4-acetamido)-phenylpicolinamides have been synthesized and evaluated as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu4), demonstrating potential therapeutic applications for disorders associated with this receptor (Engers et al., 2011).

Anticancer Organometallic Complexes

N-Phenyl picolinamide derivatives in organometallic Os(II) and Ru(II) complexes have shown contrasting cancer cell cytotoxicity based on the binding mode, highlighting their potential in developing targeted cancer therapies (van Rijt et al., 2009).

Synthesis of Functionalized Benzylamine Compounds

Picolinamide (PA)-protected benzylamine substrates have been functionalized with vinyl iodides and acetylenic bromide, demonstrating a practical strategy for accessing highly functionalized benzylamine compounds for organic synthesis (Zhao et al., 2012).

Mecanismo De Acción

Target of Action

Biochemical Pathways

, it is known that the metabolism of similar compounds generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation. Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Propiedades

IUPAC Name |

N-[2-[[2-(4-fluorophenyl)acetyl]amino]phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O2/c21-15-10-8-14(9-11-15)13-19(25)23-16-5-1-2-6-17(16)24-20(26)18-7-3-4-12-22-18/h1-12H,13H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEOXRXKNFODMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2753499.png)

![9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753501.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2753510.png)

![3-((2-Fluorobenzyl)thio)-8-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2753512.png)